Thieno[3,2-b]pyridin-6-ol

Catalog No.
S1546503
CAS No.
115063-93-9
M.F
C7H5NOS
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-b]pyridin-6-ol

CAS Number

115063-93-9

Product Name

Thieno[3,2-b]pyridin-6-ol

IUPAC Name

thieno[3,2-b]pyridin-6-ol

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H

InChI Key

ZVIDGVLPNKUNTL-UHFFFAOYSA-N

SMILES

C1=CSC2=C1N=CC(=C2)O

Synonyms

THIENO[3,2-B]PYRIDIN-6-OL

Canonical SMILES

C1=CSC2=C1N=CC(=C2)O

Medicinal Chemistry

  • Antibacterial activity: Studies have shown that Thieno[3,2-b]pyridin-6-ol exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. [] Further research is ongoing to determine its potential as a new antibiotic agent.
  • Anticancer properties: This compound has also been investigated for its anticancer properties. Studies suggest that it may possess the ability to inhibit the growth of certain cancer cell lines. [] More research is needed to understand its mechanisms of action and potential therapeutic applications.

Material Science

  • Organic electronics: Thieno[3,2-b]pyridin-6-ol is being explored for its potential applications in organic electronics due to its interesting electrical and optical properties. [] Research is underway to investigate its use in organic light-emitting diodes (OLEDs) and organic solar cells.

Other Areas of Research

  • Radiopharmaceutical applications: Recent studies have explored the potential use of Thieno[3,2-b]pyridin-6-ol derivatives in radiopharmaceutical applications. [] These derivatives may be useful for imaging and diagnosis of various diseases.

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound that belongs to the thienopyridine family. It features a fused thiophene and pyridine ring system with a hydroxyl group at the 6-position. The molecular formula is C7_7H5_5NOS, and it exhibits unique structural properties due to the presence of both sulfur and nitrogen in its rings, which contribute to its chemical reactivity and biological activity.

Typical of heterocycles, including:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex structures .

Thieno[3,2-b]pyridin-6-ol exhibits significant biological activities. Research has indicated its potential as an inhibitor of various tyrosine kinases, including c-Met and VEGFR2, which are crucial in cancer signaling pathways. In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation without substantial toxicity to non-tumorigenic cells. For example, certain derivatives have demonstrated antitumor activity against triple-negative breast cancer cell lines .

The synthesis of thieno[3,2-b]pyridin-6-ol typically involves several methods:

  • Palladium-Catalyzed Coupling: This method utilizes palladium catalysts for cross-coupling reactions with aryl halides.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced through various reagents to form the thienopyridine structure.
  • Lithiation and Substitution: Regioselective lithiation followed by electrophilic substitution can yield specific derivatives of thieno[3,2-b]pyridin-6-ol .

Thieno[3,2-b]pyridin-6-ol and its derivatives have applications in medicinal chemistry due to their potential as:

  • Antitumor Agents: Their ability to inhibit cancer cell proliferation makes them candidates for cancer therapy.
  • Kinase Inhibitors: They serve as scaffolds for developing inhibitors targeting specific kinases involved in various diseases.
  • Pharmaceutical Intermediates: The compound can be used as an intermediate in the synthesis of more complex pharmaceuticals .

Studies have shown that thieno[3,2-b]pyridin-6-ol interacts with various biological targets, particularly kinases. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. For instance, compounds derived from thieno[3,2-b]pyridin-6-ol have been evaluated for their binding affinity and inhibitory activity against specific kinases involved in tumor growth and metastasis .

Thieno[3,2-b]pyridin-6-ol shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Thieno[2,3-b]pyridineFused thiophene-pyridine systemDifferent ring fusion affects reactivity
Dihydrothieno[3,2-b]pyridineSaturated version of thieno[3,2-b]pyridinePotentially different biological activity
ThienopyrimidineContains a pyrimidine instead of pyridineBroader spectrum of biological activities
BenzothienopyridineAdditional benzene ringEnhanced stability and varied interactions

Thieno[3,2-b]pyridin-6-ol is unique due to its specific hydroxyl substitution at the 6-position, which significantly influences its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

1.6

Wikipedia

Thieno[3,2-b]pyridin-6-ol

Dates

Modify: 2023-08-15

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